molecular formula C15H18FN3O4 B10985482 methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate

methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate

Cat. No.: B10985482
M. Wt: 323.32 g/mol
InChI Key: WFKJMXRFNOFVPH-UHFFFAOYSA-N
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Description

Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of a fluorinated aromatic ring, a pyrrolidine moiety, and a glycine ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Aromatic Intermediate:

    Amidation Reaction: The fluorinated aromatic intermediate undergoes an amidation reaction with pyrrolidine-1-carbonyl chloride to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with glycine methyl ester under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate involves its interaction with specific molecular targets. The fluorinated aromatic ring and pyrrolidine moiety contribute to its binding affinity and specificity. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-({5-chloro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate: Similar structure with a chlorine atom instead of fluorine.

    Methyl N-({5-bromo-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in methyl N-({5-fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}carbonyl)glycinate imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs. This makes it a valuable compound for specific applications where these properties are desirable.

Properties

Molecular Formula

C15H18FN3O4

Molecular Weight

323.32 g/mol

IUPAC Name

methyl 2-[[5-fluoro-2-(pyrrolidine-1-carbonylamino)benzoyl]amino]acetate

InChI

InChI=1S/C15H18FN3O4/c1-23-13(20)9-17-14(21)11-8-10(16)4-5-12(11)18-15(22)19-6-2-3-7-19/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,21)(H,18,22)

InChI Key

WFKJMXRFNOFVPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=CC(=C1)F)NC(=O)N2CCCC2

Origin of Product

United States

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